Lanthanum oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

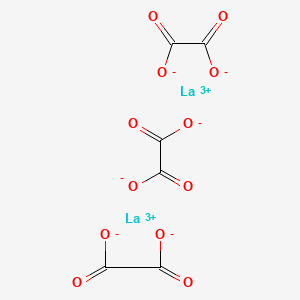

Structure

3D Structure of Parent

Properties

CAS No. |

537-03-1 |

|---|---|

Molecular Formula |

C6La2O12 |

Molecular Weight |

541.87 g/mol |

IUPAC Name |

lanthanum(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2La/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

OXHNIMPTBAKYRS-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[La+3].[La+3] |

Other CAS No. |

537-03-1 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Lanthanum Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of lanthanum oxalate (B1200264), a compound of significant interest in materials science, coordination chemistry, and as a precursor in the synthesis of lanthanum-based materials. This document details the crystallographic parameters, experimental protocols for its synthesis and analysis, and the thermal behavior of lanthanum oxalate.

Crystal Structure and Properties

This compound, typically in its decahydrate (B1171855) form (La₂(C₂O₄)₃·10H₂O), crystallizes in a layered honeycomb structure. These layers are formed by coordination polymers linked by hydrogen bonds. Recent studies have elucidated the precise crystal system and space group for this compound as part of a broader analysis of the entire lanthanide oxalate series.

Key Findings:

-

This compound decahydrate possesses a monoclinic crystal system.[1][2]

-

The structure is characterized by a honeycomb arrangement with cavities that accommodate water molecules.[1]

-

Each Lanthanum (La) atom is coordinated to nine oxygen atoms, originating from three bidentate oxalate groups and three water molecules, forming a distorted tricapped trigonal prism.[2]

Table 1: Crystallographic Data for this compound Hydrate (B1144303)

| Parameter | Value | Reference |

| Chemical Formula | La₂(C₂O₄)₃·9.2H₂O | [3] |

| Crystal System | Monoclinic | [1][2][3][4] |

| Space Group | P2₁/a (an alternative setting of P2₁/c) | [3] |

| a (Å) | 10.460(2) | [3] |

| b (Å) | 9.590(2) | [3] |

| c (Å) | 11.358(2) | [3] |

| β (°) | 114.36(3) | [3] |

| Volume (ų) | 1308(1) | [3] |

| Z | 2 | [3] |

| Calculated Density (g/cm³) | 2.23 | [3] |

Note: Variations in the degree of hydration can occur, which may slightly alter the crystallographic parameters.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and analysis of this compound crystals. The following protocols are based on established methodologies.[1][2][5][6]

2.1 Synthesis of this compound Single Crystals

A common and effective method for growing large single crystals of this compound suitable for X-ray diffraction is through homogeneous precipitation.[1][2]

Materials:

-

Lanthanum(III) chloride or nitrate (B79036) solution (e.g., 0.1 M)

-

Oxamic acid

-

Hydrochloric acid (for pH adjustment)

-

Distilled water

Procedure:

-

Prepare a solution of lanthanum(III) salt in distilled water.

-

Add oxamic acid to the solution. The hydrolysis of oxamic acid at elevated temperatures will slowly release oxalate ions, facilitating controlled crystal growth.

-

Adjust the pH of the solution with hydrochloric acid as needed.

-

Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) and maintain for several hours to induce the slow decomposition of oxamic acid and subsequent precipitation of this compound crystals.[7]

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the crystals with distilled water and then ethanol to remove any unreacted reagents.

-

Dry the crystals at room temperature.[2]

Another approach involves a simple precipitation method at room temperature using a mixed solvent system.[5][6]

Materials:

-

Lanthanum(III) nitrate solution

-

Oxalic acid solution

-

Trisodium (B8492382) citrate (B86180) (as a complexing agent)

-

Ethanol

-

Water

Procedure:

-

Prepare a solution of lanthanum(III) nitrate in a 1:1 (v/v) mixture of water and ethanol.

-

Add a specific amount of trisodium citrate to the solution.

-

Slowly add a stoichiometric amount of oxalic acid solution while stirring.

-

Allow the reaction to proceed at room temperature for approximately 24 hours.[5][6]

-

Collect, wash, and dry the resulting this compound precipitate as described above.

2.2 Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD):

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

Data is collected using a single-crystal diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[2]

-

The collected diffraction data is processed using software such as Bruker Apex or SAINT for data reduction and integration.[2]

-

The crystal structure is solved and refined using crystallographic software packages (e.g., SHELX, Jana2006).[1][2]

Powder X-ray Diffraction (PXRD):

-

A powdered sample of this compound is prepared and placed on a sample holder.

-

PXRD patterns are recorded on a powder diffractometer using Cu Kα radiation (λ = 1.5406 Å).[1][2]

-

The instrument is typically calibrated using a standard reference material like LaB₆.[1][2]

-

The obtained diffraction pattern is analyzed using software like Jana2006 or similar programs for phase identification and lattice parameter refinement.[1][2]

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition pathway of this compound hydrate.

Procedure:

-

A small amount of the this compound sample is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The mass loss of the sample is recorded as a function of temperature.

Decomposition Stages:

The thermal decomposition of this compound hydrate typically occurs in multiple steps:

-

Dehydration: The initial weight loss corresponds to the removal of water molecules of hydration. This process can occur in one or more stages depending on the binding energies of the different water molecules in the crystal lattice.[8][9]

-

Decomposition to Oxycarbonate: Following dehydration, the anhydrous this compound decomposes to form an intermediate lanthanum oxycarbonate species.[8]

-

Formation of Lanthanum Oxide: At higher temperatures, the oxycarbonate further decomposes to yield the final product, lanthanum oxide (La₂O₃).[8]

Anhydrous this compound is reported to be stable up to 320 °C.[10] The decomposition in a vacuum is suggested to follow a branching chain reaction mechanism.[10]

Table 2: Thermal Decomposition Data for this compound Hydrate

| Temperature Range (°C) | Process | Mass Loss (%) | Product |

| ~100 - 250 | Dehydration | Varies with hydration state | Anhydrous La₂(C₂O₄)₃ |

| ~300 - 500 | Decomposition of Oxalate | ~30 | La₂(CO₃)₃ / La₂O(CO₃)₂ |

| > 600 | Decomposition of Carbonate | ~10 | La₂O₃ |

Note: The exact temperatures and mass losses can vary depending on the heating rate, atmosphere, and the specific hydrate form of the starting material.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the synthesis, characterization, and analysis of this compound crystals.

Logical Relationship of this compound Properties and Applications

Caption: Interrelationship of this compound's properties and its primary applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. mdpi.com [mdpi.com]

- 10. THE THERMAL DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lanthanum Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lanthanum oxalate (B1200264), a compound of significant interest in materials science, analytical chemistry, and increasingly, in the pharmaceutical sciences. This document details its structural characteristics, solubility, thermal behavior, and spectroscopic profile, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Chemical and Physical Properties

Lanthanum oxalate, with the general formula La₂(C₂O₄)₃·nH₂O, is a colorless crystalline solid.[1] The hydrated form, typically the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O), is the most common.[2][3] It is known for its low solubility in water and its role as a precursor in the synthesis of lanthanum-containing materials, such as lanthanum oxide.[4][5]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | La₂(C₂O₄)₃ | [1] |

| Molar Mass (anhydrous) | 541.87 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility in Water | Poorly soluble | [1][4][6] |

Crystal Structure

This compound decahydrate crystallizes in the monoclinic system with the space group P2₁/c.[2][7] The structure is characterized by a layered honeycomb arrangement where lanthanum atoms are linked by oxalate groups.[2][7] Each lanthanum atom is coordinated to nine oxygen atoms: six from three bidentate oxalate groups and three from water molecules.[2][7] Additional water molecules are located in the cavities of the honeycomb structure.[2]

Table 2: Crystallographic Data for this compound Decahydrate (La₂(C₂O₄)₃·10H₂O)

| Parameter | Value | References |

| Crystal System | Monoclinic | [2][3][7] |

| Space Group | P2₁/c | [2] |

| a | 11.38 Å | [3] |

| b | 9.63 Å | [3] |

| c | 10.50 Å | [3] |

| β | 114.36° | [7] |

| Z | 2 | [7] |

| Calculated Density (ρcalc) | 2.23 g/cm³ | [7] |

Thermal Decomposition

The thermal decomposition of this compound decahydrate is a multi-step process. It begins with the loss of water molecules, followed by the decomposition of the anhydrous oxalate to lanthanum carbonate, and finally, the formation of lanthanum oxide at higher temperatures.[8][9][10] The exact temperatures and intermediates can vary slightly depending on the experimental conditions, such as the heating rate and atmosphere.[9][10]

Table 3: Thermal Decomposition Stages of this compound Decahydrate in Air

| Temperature Range (°C) | Mass Loss (%) | Decomposition Step | Product | References |

| 86 - 360 | ~23 | Dehydration | Anhydrous La₂(C₂O₄)₃ | [10] |

| 400 - 425 | ~10 | Decomposition of oxalate | La₂O(CO₃)₂ | [10] |

| 425 - 470 | ~5 | Decomposition of oxycarbonate | La₂O₂CO₃ | [10] |

| > 710 | ~8 | Final decomposition | La₂O₃ | [10] |

The decomposition pathway can be visualized as a series of sequential reactions.

Caption: Thermal decomposition pathway of this compound decahydrate.

Spectroscopic Properties

The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the oxalate ion and water molecules. The broad band around 3400 cm⁻¹ is attributed to the O-H stretching vibrations of water.[3] The strong bands in the 1600-1300 cm⁻¹ region are due to the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the oxalate group.[3][11] The band around 800 cm⁻¹ is assigned to the La-O stretching vibration.[3]

Table 4: Key FTIR Absorption Bands for this compound Decahydrate

| Wavenumber (cm⁻¹) | Assignment | References |

| ~3400 | O-H stretching of H₂O | [3] |

| ~1627 | Asymmetric C=O stretching | [3] |

| ~1321 | Symmetric C-O stretching | [3] |

| ~800 | La-O stretching | [3] |

Raman spectroscopy provides complementary information to FTIR. The characteristic Raman bands for lanthanide oxalates include the symmetric stretching of C-O bonds, the C-C single bond stretching, and the bending of the O-C-O bond.[12]

Table 5: Characteristic Raman Bands for Lanthanide Oxalates

| Wavenumber (cm⁻¹) | Assignment | References |

| ~1480 | Symmetric C-O stretching (νCO) | [12] |

| ~920 | C-C stretching (νCC) | [12] |

| ~500 | O-C-O bending (δOCO) | [12] |

Experimental Protocols

A common method for the synthesis of this compound is by precipitation from an aqueous solution.[1][3][13]

Protocol: Precipitation Method [3][14]

-

Dissolve a soluble lanthanum salt, such as lanthanum chloride (LaCl₃·6H₂O) or lanthanum nitrate (B79036) (La(NO₃)₃·6H₂O), in a mixed solvent of deionized water and ethanol (B145695) (1:1 volume ratio).[3][14]

-

In a separate vessel, prepare a solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate.

-

Slowly add the oxalic acid solution to the lanthanum salt solution with constant stirring at room temperature.[3][14]

-

A white precipitate of this compound will form immediately.[3]

-

Continue stirring the mixture for a defined period (e.g., 30 minutes to 24 hours) to ensure complete precipitation.[3][14]

-

Collect the precipitate by filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and impurities.

-

Dry the resulting this compound powder in an oven at a moderate temperature (e.g., 80 °C) for several hours.[3]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of this compound.[9][15]

Protocol: TGA/DSC Analysis [11][16]

-

Place a small, accurately weighed sample (typically 5-15 mg) of this compound into an alumina (B75360) or platinum crucible.[17]

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).[16]

-

The analysis is typically performed under a controlled atmosphere, such as air or nitrogen, with a constant flow rate.[11][16]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Powder XRD is used to determine the crystal structure and phase purity of the synthesized this compound.[3]

Protocol: Powder XRD Analysis [3][16]

-

Grind the dried this compound sample into a fine powder.

-

Mount the powder on a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Collect the diffraction pattern over a specified 2θ range (e.g., 10-70°) using a specific X-ray source (e.g., Cu Kα radiation).[3][16]

-

Analyze the resulting diffractogram to identify the crystal phases by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database).[3]

Relevance in Drug Development

While this compound itself is not a therapeutic agent, its physicochemical properties are relevant to drug development. Lanthanum carbonate is an approved drug used as a phosphate (B84403) binder for the treatment of hyperphosphatemia.[18][19] The low solubility of this compound is a key principle in understanding the potential for lanthanum ions to precipitate with endogenous oxalates in the gastrointestinal tract.[18] Studies have shown that lanthanum carbonate can bind to intestinal oxalate, reducing its absorption and potentially preventing hyperoxaluria and related complications.[18] This interaction is governed by the fundamental physicochemical properties of this compound, particularly its solubility product.

The synthesis and characterization techniques detailed in this guide are also fundamental to the development and quality control of lanthanum-based pharmaceuticals. Understanding the thermal stability and decomposition of related lanthanum compounds is crucial for formulation and manufacturing processes.

The relationship between lanthanum carbonate as a drug and its interaction with dietary oxalate can be depicted as follows:

Caption: Logical relationship of lanthanum carbonate and oxalate binding.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. americanelements.com [americanelements.com]

- 5. guidechem.com [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. THE THERMAL DECOMPOSITION OF this compound (Journal Article) | OSTI.GOV [osti.gov]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ias.ac.in [ias.ac.in]

- 16. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Lanthanum carbonate inhibits intestinal oxalate absorption and prevents nephrocalcinosis after oxalate loading in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The therapeutic application of lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Product Constant of Lanthanum Oxalate

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of lanthanum oxalate (B1200264), tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported Ksp values, detailed experimental protocols for its determination, and a logical workflow for these experimental procedures.

Lanthanum oxalate (La₂(C₂O₄)₃) is an inorganic salt known for its low solubility in water.[1] This property is crucial in various applications, including the separation and purification of lanthanum and other rare earth elements, as well as in the synthesis of advanced materials like specialty glasses, phosphors, and catalysts.[2][3] The solubility of this compound is fundamentally quantified by its solubility product constant (Ksp), which describes the equilibrium between the solid salt and its constituent ions in a solution.

Quantitative Data: Solubility Product Constants

The dissolution of this compound in water can be represented by the following equilibrium reaction:

La₂(C₂O₄)₃(s) ⇌ 2La³⁺(aq) + 3C₂O₄²⁻(aq)

The solubility product constant (Ksp) is expressed as:

Ksp = [La³⁺]²[C₂O₄²⁻]³

This compound typically exists as a hydrated salt, with the decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) being a common form.[4][5] The hydration state can influence the measured solubility and, consequently, the calculated Ksp value. Below is a summary of reported Ksp values for this compound and related lanthanide oxalates.

| Compound | log Ksp | Ksp | Temperature (°C) | Remarks |

| Lanthanum(III) oxalate | -29.15 ± 0.35 | 7.08 x 10⁻³⁰ | 25 | Value determined using the Specific Ion Interaction Theory (SIT).[5] |

| This compound | Not specified | 1.5 x 10⁻²⁵ | 20 | Hydration state not specified.[6] |

| Praseodymium(III) oxalate decahydrate | -30.82 ± 0.30 | 1.51 x 10⁻³¹ | 25 | Provided as a comparable value for lanthanide oxalates.[5] |

| Neodymium(III) oxalate decahydrate | -31.14 ± 0.35 | 7.24 x 10⁻³² | 25 | Provided as a comparable value for lanthanide oxalates.[5] |

Experimental Protocols for Ksp Determination

The determination of the Ksp for sparingly soluble salts like this compound requires precise experimental techniques. Two common methods are detailed below: the precipitation method for synthesis and the dissolution equilibrium method for Ksp determination.

This method facilitates the growth of well-defined crystals, which are ideal for solubility studies as they are less influenced by surface energy effects that can affect the solubility of very fine particles.[7][8][9]

Objective: To synthesize crystalline this compound.

Materials:

-

Lanthanum(III) nitrate (B79036) (La(NO₃)₃) solution (0.2 M)

-

Oxamic acid solution (0.2 M)

-

Deionized water

-

Round bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

In a 50 mL round bottom flask, mix 10 mL of 0.2 M lanthanum(III) nitrate solution with 25 mL of 0.2 M oxamic acid solution.[7]

-

Heat the solution to 100 °C while stirring continuously with a magnetic stirrer.[7] The thermal decomposition of oxamic acid slowly generates oxalate ions, leading to the gradual precipitation of this compound.

-

Maintain the temperature and stirring for several hours to ensure complete precipitation. The reaction time can be monitored by analyzing the residual lanthanide concentration in the supernatant.[7]

-

After the reaction is complete, allow the precipitate to settle.

-

Separate the crystalline product from the supernatant by centrifugation.

-

Wash the precipitate twice with deionized water, using centrifugation to separate the solid after each wash.[4]

-

Dry the resulting this compound crystals at room temperature overnight.[4]

This method involves measuring the equilibrium concentration of lanthanum ions in a saturated solution of this compound.

Objective: To determine the Ksp of the synthesized this compound.

Materials:

-

Synthesized this compound crystals

-

Nitric acid (HNO₃) solutions of varying concentrations

-

Oxalic acid (H₂C₂O₄) solutions of varying concentrations

-

Constant temperature shaker bath (set to 25 °C)

-

Syringe filters (e.g., 0.22 µm)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique for lanthanum ion concentration measurement.

-

Ion chromatograph for oxalate concentration measurement (optional, for confirming stoichiometric dissolution).[5]

Procedure:

-

Prepare a series of aqueous solutions containing varying concentrations of nitric acid and oxalic acid. The presence of these acids helps to control the pH and the common ion effect, allowing for a more robust determination of the Ksp.[5]

-

Add an excess amount of the synthesized this compound crystals to each solution.

-

Place the solutions in a constant temperature shaker bath at 25 °C and agitate them for a sufficient period to reach equilibrium (this may take several days).

-

After equilibrium is reached, carefully withdraw a sample from the supernatant of each solution using a syringe and immediately filter it through a syringe filter to remove any solid particles.

-

Accurately dilute the filtered samples as needed.

-

Analyze the concentration of lanthanum(III) ions in each diluted sample using ICP-MS.[5]

-

If desired, analyze the oxalate concentration using ion chromatography to confirm that the dissolution is stoichiometric.[5]

-

Calculate the Ksp using the measured equilibrium concentrations of La³⁺ and C₂O₄²⁻, taking into account the effects of pH and complex formation if necessary.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of the this compound Ksp.

Caption: Workflow for the synthesis of this compound and subsequent determination of its Ksp.

Caption: Logical relationship for calculating the Ksp from the measured lanthanum ion concentration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. . This compound La2(C2O4)3 is used in making | Chegg.com [chegg.com]

- 7. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Homogeneous Precipitation of Lanthanide Oxalates | Semantic Scholar [semanticscholar.org]

Unraveling the Thermal Degradation of Lanthanum Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of lanthanum oxalate (B1200264), a critical process in the synthesis of lanthanum-based materials. Understanding this mechanism is paramount for controlling the purity, particle size, and morphology of the resulting lanthanum oxide, which has significant applications in catalysis, ceramics, and pharmaceutical development. This document summarizes key quantitative data, details experimental protocols, and visualizes the decomposition pathway to offer a comprehensive resource for professionals in the field.

Core Decomposition Pathway

The thermal decomposition of lanthanum oxalate decahydrate (B1171855) (La₂(C₂O₄)₃·10H₂O) is a multi-step process that proceeds through dehydration, followed by the decomposition of the anhydrous oxalate to lanthanum oxide via intermediate carbonate species. The precise temperatures and intermediates can vary slightly depending on factors such as heating rate and atmospheric conditions.

The generally accepted decomposition pathway involves the following key stages:

-

Dehydration: The initial stage involves the removal of water molecules in a stepwise manner.

-

Anhydrous Oxalate Decomposition: Following dehydration, the anhydrous this compound decomposes into lanthanum carbonate intermediates.

-

Intermediate Carbonate Decomposition: These carbonate intermediates further decompose to form lanthanum oxide (La₂O₃) as the final product.

Quantitative Decomposition Data

The following table summarizes the quantitative data associated with the thermal decomposition of this compound decahydrate, compiled from various thermogravimetric (TGA) and differential thermal analysis (DTA) studies.

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA/DSC) | Mass Loss (%) | Evolving Gases |

| Dehydration (Step 1) | 86 - 225 | ~166 | ~15 | H₂O |

| Dehydration (Step 2) | 225 - 360 | ~269 | ~7.5 | H₂O |

| Anhydrous Oxalate Decomposition | 360 - 500 | ~410 | ~20 | CO, CO₂ |

| Intermediate Decomposition (La₂O(CO₃)₂) | 500 - 600 | - | ~4 | CO₂ |

| Final Decomposition (La₂O₂CO₃ to La₂O₃) | 600 - 800 | ~708 | ~6 | CO₂ |

Note: The temperature ranges and mass loss percentages are approximate and can be influenced by experimental conditions.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with each decomposition step.

Methodology:

-

A small, precisely weighed sample of this compound decahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from room temperature to approximately 900-1000°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically a dynamic flow of an inert gas like nitrogen or in air (60 mL/min)[1].

-

The instrument continuously records the mass of the sample as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve).

-

The resulting TGA curve shows stepwise mass losses corresponding to the different decomposition stages, while the DTA curve indicates whether these processes are endothermic or exothermic.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the intermediates and the final product.

Methodology:

-

Samples of this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA/DTA analysis.

-

The heated samples are then cooled to room temperature.

-

The powdered samples are mounted on a sample holder for the XRD instrument.

-

X-ray diffraction patterns are recorded over a specific 2θ range (e.g., 10-80°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS) to identify the crystalline phases present at each temperature.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the intermediates and the final product.

Methodology:

-

As with XRD, samples are prepared by heating this compound to temperatures corresponding to the various decomposition stages.

-

A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

The FTIR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

The absorption bands in the spectra are assigned to specific functional groups (e.g., O-H for water, C=O for oxalate and carbonate, La-O for lanthanum oxide) to track the chemical transformations during decomposition.

Visualizing the Decomposition and Analysis Workflow

The following diagrams, generated using Graphviz, illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound decahydrate.

Caption: Experimental workflow for analyzing this compound decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is crucial for the production of high-purity lanthanum oxide. By carefully controlling the thermal treatment conditions and utilizing a combination of analytical techniques such as TGA/DTA, XRD, and FTIR, researchers can gain a thorough understanding of the decomposition mechanism. This knowledge is essential for tailoring the properties of the final lanthanum oxide product to meet the specific demands of various advanced applications.

References

Lanthanum Oxalate Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical formula, structure, and properties of lanthanum oxalate (B1200264) hydrate (B1144303). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. The information presented herein is compiled from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate a deeper understanding of this important inorganic compound.

Chemical Formula and Structure

Lanthanum oxalate hydrate is an inorganic compound with the general chemical formula La₂(C₂O₄)₃·nH₂O. The degree of hydration (n) can vary, with the decahydrate (B1171855), La₂(C₂O₄)₃·10H₂O , being a commonly cited form.[1][2][3][4] Another well-characterized form is a nonahydrate, more precisely described as La₂(C₂O₄)₃·9.2H₂O .[5][6][7]

The structural properties of this compound hydrates have been elucidated through single-crystal X-ray diffraction studies. The decahydrate possesses a monoclinic crystal system with the space group P2₁/c.[2][3] In this structure, the lanthanum atoms are nine-coordinate, displaying a distorted tricapped trigonal prismatic geometry.[2][3] The coordination sphere of each lanthanum ion is composed of oxygen atoms from both the oxalate ligands and water molecules. Specifically, each La(III) atom is coordinated to six oxygen atoms from three bidentate oxalate groups and three oxygen atoms from water molecules.[2] The overall structure is a layered honeycomb arrangement.[2][3]

The nonahydrate (9.2H₂O) form also crystallizes in a monoclinic system, but with the space group P2₁/a.[5][6][7] In this structure, the lanthanum atom is also coordinated by oxygen atoms from three oxalate groups and three water molecules.[5][6][7] The structure is described as layered, with lanthanum atoms linked by oxalate bridges.[5][6] Some water molecules in this hydrate are not coordinated to the metal ion but are located between the layers.[5][6][7]

Physicochemical Properties

This compound hydrate typically appears as a white crystalline powder.[4][8] It is characterized by its low solubility in water but is soluble in acids.[8][9] The compound is hygroscopic and should be stored at ambient temperatures.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound hydrate, compiled from various sources.

Table 1: General Properties of this compound Hydrate

| Property | Value | References |

| Molecular Formula | La₂(C₂O₄)₃·xH₂O | [8] |

| Appearance | White powder | [4][8] |

| Solubility in H₂O | Highly insoluble | [8] |

| Sensitivity | Hygroscopic | [8][10] |

| Storage Temperature | Ambient | [8] |

Table 2: Crystallographic Data for this compound Hydrates

| Parameter | La₂(C₂O₄)₃·10H₂O | La₂(C₂O₄)₃·9.2H₂O | References |

| Crystal System | Monoclinic | Monoclinic | [2][3][5][6][7] |

| Space Group | P2₁/c | P2₁/a | [2][3][5][6][7] |

| a (Å) | - | 10.460(2) | [5][6][7] |

| b (Å) | - | 9.590(2) | [5][6][7] |

| c (Å) | - | 11.358(2) | [5][6][7] |

| β (°) | - | 114.36(03) | [5][6][7] |

| V (ų) | - | 1308(1) | [5][6][7] |

| Z | - | 2 | [5][6][7] |

| ρcalc (g/cm³) | - | 2.23 | [5][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound hydrate are crucial for reproducible research. The following sections provide protocols based on published literature.

Synthesis of this compound Hydrate Crystals

Method 1: Homogeneous Precipitation

This method allows for the growth of large, well-defined crystals.

-

Reagents:

-

Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) (e.g., Thermo Scientific, 99.9%)[3]

-

Oxamic acid[3]

-

Nitric acid (0.01 M)[3]

-

-

Procedure: [3]

-

Prepare a 0.5 M solution of lanthanum nitrate in 0.01 M nitric acid.

-

In an Eppendorf tube, mix 1.1 mL of the 0.5 M lanthanum nitrate solution (0.55 mmol) with 1.55 molar equivalents of oxamic acid (75 mg, 0.85 mmol).

-

Gently heat the mixture to 40 °C to dissolve the oxamic acid, resulting in a transparent solution.

-

Increase the temperature to 85 °C.

-

Maintain the reaction mixture at 85 °C for approximately 7 hours, during which a colorless precipitate will form.

-

Isolate the precipitate by filtration, wash with deionized water, and dry under appropriate conditions.

-

Method 2: Direct Precipitation

This is a simpler and more common method for producing this compound powder.

-

Reagents:

-

Procedure: [11]

-

Prepare an aqueous solution of the soluble lanthanum salt.

-

Prepare an aqueous solution of oxalic acid in excess.

-

Add the oxalic acid solution to the lanthanum salt solution with stirring. A white precipitate of this compound hydrate will form immediately.

-

Allow the precipitate to settle, then isolate it by filtration.

-

Wash the precipitate with deionized water to remove any unreacted reagents and byproducts (e.g., nitric acid or hydrochloric acid).

-

Dry the resulting solid, for example, in a low-temperature oven.

-

Thermal Decomposition Analysis

The thermal decomposition of this compound hydrate can be studied using thermogravimetric analysis (TGA).

-

Instrumentation:

-

Thermogravimetric analyzer (e.g., SETSYS Evolution 1750)[2]

-

-

Procedure: [2]

-

Place a known mass of the this compound hydrate sample into an alumina (B75360) crucible (e.g., 100 μL).

-

Heat the sample from room temperature (e.g., 20 °C) to a final temperature of 1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, such as flowing air or nitrogen.

-

Record the mass loss as a function of temperature to determine the decomposition stages.

-

Reaction Pathways and Logical Relationships

The thermal decomposition of this compound decahydrate is a multi-step process that can be visualized to understand the transformation of the compound.

Thermal Decomposition Pathway of La₂(C₂O₄)₃·10H₂O

The decomposition proceeds through the loss of water molecules, followed by the decomposition of the anhydrous oxalate to an intermediate carbonate, and finally to lanthanum oxide.[1][12]

Caption: Thermal decomposition pathway of this compound decahydrate.

Synthesis Workflow

The general workflow for the synthesis of this compound hydrate via precipitation can be illustrated as follows.

Caption: A generalized workflow for the synthesis of this compound hydrate.

References

- 1. ysxbcn.com [ysxbcn.com]

- 2. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [ask.orkg.org]

- 8. americanelements.com [americanelements.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 537-03-1 [chemicalbook.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

Synthesis of Lanthanum Oxalate from Lanthanum Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of lanthanum oxalate (B1200264) from lanthanum nitrate (B79036), a critical process in various fields, including materials science and pharmaceuticals. Lanthanum compounds, including lanthanum carbonate (often derived from the oxalate), are utilized as phosphate (B84403) binders in the management of hyperphosphatemia in patients with end-stage renal disease. The precise synthesis and characterization of the lanthanum oxalate precursor are paramount to ensuring the purity, morphology, and efficacy of the final active pharmaceutical ingredient.

Core Synthesis and Reaction Mechanism

The fundamental principle behind the synthesis is the precipitation of the poorly soluble this compound upon the reaction of a soluble lanthanum salt, typically lanthanum nitrate, with oxalic acid or a soluble oxalate salt.[1][2] The low solubility of lanthanide oxalates makes this a highly efficient and straightforward precipitation method.[1]

The balanced chemical equation for the reaction is:

2 La(NO₃)₃ + 3 H₂C₂O₄ → La₂(C₂O₄)₃(s) + 6 HNO₃ [2]

This compound typically precipitates as a hydrated crystalline solid, denoted as La₂(C₂O₄)₃·nH₂O.[2] The degree of hydration can vary, with the decahydrate (B1171855) (n=10) being a commonly reported form.[1][3]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, each offering advantages in terms of particle size, crystallinity, and scalability.

Method 1: Direct Precipitation

This is the most common method, involving the direct mixing of aqueous solutions of the reactants.

Protocol:

-

Prepare a solution of lanthanum nitrate (La(NO₃)₃·6H₂O) in distilled water.

-

Prepare a stoichiometric or slight excess solution of oxalic acid (H₂C₂O₄·2H₂O) in distilled water.

-

Heat the lanthanum nitrate solution to approximately 70°C.[4]

-

Slowly add the oxalic acid solution to the heated lanthanum nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

-

After the addition is complete, continue stirring the suspension for a period to ensure complete precipitation and particle growth.

-

Filter the precipitate using a suitable filter medium (e.g., a sintered glass crucible).[4]

-

Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and nitric acid by-product.[4]

-

Dry the resulting this compound hydrate (B1144303) in an oven at a temperature below the onset of dehydration (e.g., 60-80°C) until a constant weight is achieved. A yield of approximately 85% can be expected.[4]

Method 2: Homogeneous Precipitation

This method yields larger, well-defined crystals by slowly generating the precipitating agent in situ, which helps to control supersaturation.

Protocol:

-

Prepare a solution of lanthanum nitrate (e.g., 0.5 M) in dilute nitric acid (e.g., 0.01 M).[1][5]

-

In a separate vessel, dissolve oxamic acid in the lanthanum nitrate solution. A slight warming to 40°C may be necessary to aid dissolution.[1][5]

-

Heat the reaction mixture to a higher temperature (e.g., 85-100°C) and maintain for several hours (e.g., 7 hours).[1][5][6] The oxamic acid will slowly hydrolyze, releasing oxalate ions and inducing the gradual precipitation of this compound crystals.[6]

-

Allow the mixture to cool to room temperature.

-

Collect the crystalline precipitate by filtration.

-

Wash the crystals with distilled water and then with ethanol.

-

Dry the product under ambient conditions.

Method 3: Solid-State Mechanochemical Synthesis

This solvent-free method involves the direct reaction of the solid precursors through mechanical grinding.

Protocol:

-

Combine stoichiometric amounts of polycrystalline lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in a mortar.[7]

-

Grind the mixture at a moderately elevated temperature (e.g., ~70°C).[7]

-

A reaction will occur, often accompanied by the evolution of gases.[7]

-

After the initial reaction subsides, a small amount of a solvent like water or acetone (B3395972) can be added to facilitate the reaction, followed by further grinding until the product is dry.[7]

-

The resulting product is this compound decahydrate.[7]

Data Presentation

Table 1: Summary of Synthesis Methods and Conditions

| Parameter | Direct Precipitation | Homogeneous Precipitation | Solid-State Synthesis |

| Lanthanum Source | La(NO₃)₃·6H₂O (aq) | La(NO₃)₃·6H₂O (aq) | La(NO₃)₃·6H₂O (solid) |

| Oxalate Source | H₂C₂O₄·2H₂O (aq) | Oxamic Acid (hydrolyzed in situ) | H₂C₂O₄·2H₂O (solid) |

| Temperature | ~70°C[4] | 85 - 100°C[1][5][6] | ~70°C[7] |

| Reaction Time | Rapid | Several hours[1][5][6] | Minutes |

| Product Form | Fine precipitate | Well-defined microcrystals[6] | Polycrystalline powder[7] |

| Key Advantage | Simple, rapid | Control over crystal size | Solvent-free |

Table 2: Thermal Decomposition Data for this compound Hydrate

The thermal decomposition of this compound hydrate (typically the decahydrate) is a multi-step process, which is crucial for the preparation of lanthanum oxide.

| Step | Temperature Range (°C) | Mass Loss Event | Product |

| 1 | ~100 - 200[8][9] | Dehydration (loss of water molecules) | Anhydrous La₂(C₂O₄)₃ |

| 2 | ~350 - 550[8][10] | Decomposition of oxalate | Intermediate (e.g., oxycarbonate) |

| 3 | > 600[3][11] | Final decomposition | Lanthanum Oxide (La₂O₃) |

Note: The exact temperatures can vary depending on the heating rate and atmosphere.

Visualizations

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for Direct Precipitation

Caption: Workflow for the direct precipitation of this compound.

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of this compound hydrate.

References

- 1. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Homogeneous Precipitation of Lanthanide Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ES2224808B2 - METHOD OXALATE PREPARATION PROCEDURE AND ITS USE AS PRECURSORS IN OXID SYNTHESIS. - Google Patents [patents.google.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Lanthanum Ferrite Ceramic Powders: Synthesis, Characterization and Electrochemical Detection Application | MDPI [mdpi.com]

- 11. media.neliti.com [media.neliti.com]

In-Depth Technical Guide to the Magnetic Susceptibility of Lanthanum Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of lanthanum oxalate (B1200264), a topic of interest in materials science and coordination chemistry. This document delves into the theoretical underpinnings of its magnetic properties, offers a calculated estimate of its molar magnetic susceptibility, and provides detailed experimental protocols for its measurement.

Introduction to the Magnetic Properties of Lanthanum Oxalate

Lanthanum, the first element of the lanthanide series, is unique among them in its magnetic behavior in its common +3 oxidation state. The magnetic properties of lanthanide compounds are primarily determined by the number of unpaired electrons in their 4f orbitals. This compound, with the chemical formula La₂(C₂O₄)₃, typically exists in a hydrated form, most commonly as the decahydrate (B1171855), La₂(C₂O₄)₃·10H₂O.

The lanthanum atom has an electronic configuration of [Xe]5d¹6s². In its compounds, it invariably loses its three valence electrons to form the La³⁺ ion.[1] This ion then possesses the stable electronic configuration of the noble gas xenon ([Xe]), with no partially filled electron shells.[1][2] Consequently, the La³⁺ ion has no unpaired electrons, and therefore no permanent magnetic moment.[2] This lack of unpaired electrons dictates that this compound is a diamagnetic material.[2][3]

Diamagnetism is a fundamental property of all matter, arising from the interaction of an external magnetic field with the orbital motion of electrons.[4] When a diamagnetic substance like this compound is placed in a magnetic field, it induces a weak magnetic field in the opposite direction, leading to repulsion. This effect is generally much weaker than paramagnetism, which arises from the presence of unpaired electrons.

Quantitative Data: Magnetic Susceptibility

While extensive experimental data for the magnetic susceptibility of every compound is not always readily available in the literature, a reliable estimate can be derived using Pascal's constants. These empirical constants represent the diamagnetic contribution of individual atoms, ions, and bonds within a molecule.[5]

The molar magnetic susceptibility (χₘ) of this compound decahydrate (La₂(C₂O₄)₃·10H₂O) can be calculated by summing the contributions of its constituent ions:

χₘ(Total) = 2 * χₘ(La³⁺) + 3 * χₘ(C₂O₄²⁻) + 10 * χₘ(H₂O)

The following table summarizes the Pascal's constants for the constituent ions and the calculated molar magnetic susceptibility of this compound decahydrate.

| Constituent Ion | Molar Magnetic Susceptibility (χₘ) (10⁻⁶ cm³/mol) | Reference |

| Lanthanum (La³⁺) | -20 | [6][7] |

| Oxalate (C₂O₄²⁻) | -34 | [8] |

| Water (H₂O) | -13 | [6] |

| Calculated Total | -272 | - |

Note: The calculated value is an estimate. The actual experimental value may vary slightly due to factors such as the specific crystal structure and intermolecular interactions.

Theoretical Framework of Diamagnetism in this compound

The diamagnetic nature of this compound is a direct consequence of the electronic structure of the La³⁺ ion. The process can be visualized as follows:

As depicted in Figure 1, the loss of its 5d and 6s electrons results in the La³⁺ ion having a completely filled electron shell configuration, identical to that of xenon. In the absence of any unpaired electrons, the material cannot exhibit paramagnetism. The application of an external magnetic field induces a circulating current in the electron clouds of the ions, which, according to Lenz's Law, creates a magnetic moment that opposes the applied field. This opposition results in the characteristic diamagnetic repulsion.

Experimental Protocols for Measuring Magnetic Susceptibility

The measurement of the weak magnetic response of diamagnetic materials like this compound requires sensitive instrumentation. The two most common and appropriate methods are the Gouy balance and SQUID magnetometry.

Gouy Balance Method

The Gouy balance is a classical and straightforward method for determining the magnetic susceptibility of a powdered solid. It measures the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Workflow:

References

A Technical Guide to Lanthanum Oxalate: Formula, Molar Mass, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of lanthanum oxalate (B1200264), with a focus on its chemical formula and molar mass. It includes detailed experimental protocols for its synthesis and visualizations of key processes relevant to its application in research, particularly in the context of its interaction with biological systems.

Chemical Formula and Molar Mass

Lanthanum oxalate is an inorganic compound formed between the lanthanum cation (La³⁺) and the oxalate anion (C₂O₄²⁻). The anhydrous chemical formula for this compound is La₂(C₂O₄)₃ .[1][2]

More commonly, this compound exists in a hydrated state, incorporating water molecules into its crystal structure. The most stable and frequently cited hydrate (B1144303) is the decahydrate, La₂(C₂O₄)₃·10H₂O . Other hydration states, such as those with 1, 2, 3, or 7 water molecules, have also been reported.[1]

The molar mass of this compound varies depending on its degree of hydration. The calculations below are based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic and Molar Masses

The following table summarizes the standard atomic weights of the constituent elements and the calculated molar masses for both anhydrous and decahydrated this compound.

| Component | Symbol | Atomic Mass ( g/mol ) | Contribution to Anhydrous Molar Mass ( g/mol ) | Contribution to Decahydrate Molar Mass ( g/mol ) |

| Lanthanum | La | 138.90547 | 2 x 138.90547 = 277.81094 | 277.81094 |

| Carbon | C | 12.011 | 6 x 12.011 = 72.066 | 72.066 |

| Oxygen (in Oxalate) | O | 15.999 | 12 x 15.999 = 191.988 | 191.988 |

| Hydrogen | H | 1.008 | - | 20 x 1.008 = 20.160 |

| Oxygen (in Water) | O | 15.999 | - | 10 x 15.999 = 159.990 |

| Total Molar Mass | 541.86 g/mol | 722.01 g/mol |

Experimental Protocols

The synthesis of this compound is typically achieved through precipitation reactions in an aqueous solution. Below are detailed methodologies for its preparation.

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes a general method for synthesizing this compound by reacting a soluble lanthanum salt with oxalic acid.

Materials:

-

Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (B79036) (La(NO₃)₃)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Hydrochloric acid (HCl) (optional, for acidification)

-

Beakers

-

Stir plate and magnetic stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of the lanthanum salt (e.g., LaCl₃) in deionized water to create a clear solution.

-

In a separate beaker, dissolve a 1.5 molar equivalent of oxalic acid in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.

-

-

Precipitation:

-

Heat the lanthanum salt solution to approximately 70°C while stirring continuously.

-

Slowly add the oxalic acid solution to the heated lanthanum solution. A white precipitate of this compound will form immediately.[3]

-

-

Digestion and Filtration:

-

Continue stirring the mixture at an elevated temperature for approximately 30-60 minutes to allow the precipitate to "digest," which can improve filterability and particle size.

-

Allow the mixture to cool to room temperature.

-

Recover the precipitate by vacuum filtration.

-

-

Washing and Drying:

-

Wash the precipitate on the filter with several portions of deionized water to remove any unreacted reagents and byproducts (e.g., HCl).

-

Dry the collected this compound precipitate in an oven at a temperature of 80-100°C for several hours until a constant weight is achieved.[4]

-

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Relevance in Biological Systems and Drug Development

While this compound itself is primarily a precursor for producing lanthanum oxide, the lanthanum ion (La³⁺) released from its salts is a valuable tool in pharmacology and cell biology. La³⁺ is well-documented as a non-specific blocker of calcium channels.[5][6][7]

Due to its similar ionic radius and charge to Ca²⁺, the La³⁺ ion can competitively bind to calcium channels without being transported across the cell membrane.[6] This action effectively blocks the influx of Ca²⁺ into the cell, thereby inhibiting the numerous downstream signaling pathways that are dependent on calcium as a second messenger. This makes lanthanum compounds valuable pharmacological tools for studying Ca²⁺-dependent processes such as neurotransmission, muscle contraction, and enzyme activation.

Signaling Pathway: La³⁺ as a Calcium Channel Blocker

Caption: La³⁺ competitively blocks Ca²⁺ channels.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Nonselective block by La3+ of Arabidopsis ion channels involved in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Structure of Lanthanum Oxalate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of lanthanum oxalate (B1200264) (La2(C2O4)3). Lanthanum oxalate serves as a critical precursor in the synthesis of lanthanum-based functional materials, and a thorough understanding of its electronic properties is paramount for optimizing these applications. This document synthesizes available experimental data from X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy. While comprehensive theoretical studies on this compound are limited in the current literature, this guide also outlines the prospective insights that could be gained from computational methods like Density Functional Theory (DFT). Detailed experimental protocols for the characterization techniques are provided, alongside graphical representations of workflows and logical relationships to aid in comprehension and experimental design.

Introduction

This compound, an inorganic salt of lanthanum and oxalic acid, is a key intermediate in various industrial and research applications. Its primary role is as a precursor for the production of high-purity lanthanum oxide (La2O3), which is utilized in catalysts, high-refractive-index optical glasses, and as a component in some superconductor formulations. The electronic structure of this compound dictates its chemical reactivity, thermal decomposition pathway, and optical properties, thereby influencing the characteristics of the final lanthanum-based materials.

This guide aims to provide a detailed examination of the electronic properties of this compound, focusing on the core and valence electron energy levels. We will delve into the experimental techniques used to probe this structure and present the available quantitative data. Furthermore, we will explore the theoretical framework that can offer deeper insights into the bonding and electronic band structure of this compound.

Experimental Characterization of Electronic Structure

The electronic structure of this compound can be experimentally investigated using a variety of spectroscopic techniques. This section focuses on two primary methods: X-ray Photoelectron Spectroscopy (XPS) for core-level analysis and UV-Visible (UV-Vis) Spectroscopy for probing electronic transitions and estimating the optical band gap.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By irradiating the sample with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the material. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment.

For this compound, XPS is instrumental in confirming the +3 oxidation state of lanthanum and characterizing the chemical environment of the carbon and oxygen atoms within the oxalate ligand.

The following table summarizes the typical binding energies for the core levels of this compound, compiled from studies on lanthanum compounds and metal oxalates.[1][2][3][4][5][6][7][8][9] It is important to note that absolute binding energy values can shift slightly due to surface charging, which is common in insulating samples like this compound. Therefore, charge correction using a reference peak (e.g., adventitious carbon C 1s at 284.8 eV) is crucial for accurate measurements.

| Core Level | Orbital | Typical Binding Energy (eV) | Notes |

| Lanthanum | La 3d5/2 | 834.5 - 835.0 | The La 3d region exhibits spin-orbit splitting and multiplet splitting, resulting in a complex spectral shape.[1][3][5] |

| La 3d3/2 | 851.0 - 852.0 | The energy separation between the 3d5/2 and 3d3/2 peaks is approximately 16.9 eV.[5] | |

| Carbon | C 1s | ~288.5 | Associated with the carboxylate (O-C=O) group in the oxalate ligand.[2][9] |

| C 1s | ~284.8 | Adventitious carbon, used for charge referencing.[9] | |

| Oxygen | O 1s | ~531.5 | Associated with the carbonyl oxygen (C=O) in the oxalate ligand.[2][7][8] |

| O 1s | ~533.0 | Associated with the single-bonded oxygen (C-O) in the oxalate ligand and potentially water of hydration.[2][8] |

-

Sample Preparation:

-

Place a small amount of the finely ground this compound powder onto a sample holder.

-

For insulating powders, it is common to press the powder into a high-purity indium foil to improve conductivity and reduce charging.[10]

-

Alternatively, the powder can be mounted on double-sided conductive carbon tape.[10] Ensure the powder is pressed firmly onto the tape to create a smooth, uniform surface and to minimize loose particles.[10]

-

The sample holder is then mounted onto the XPS sample stage.

-

-

Instrument Setup and Calibration:

-

Load the sample into the instrument's introduction chamber and pump down to high vacuum (typically < 10-7 mbar).

-

Transfer the sample to the analysis chamber, which is maintained at ultra-high vacuum (UHV, < 10-9 mbar).

-

Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Calibrate the energy scale of the spectrometer using the Au 4f7/2 (84.0 eV) and Cu 2p3/2 (932.7 eV) peaks from clean metallic foils.[11]

-

-

Data Acquisition:

-

Since this compound is an insulator, a low-energy electron flood gun must be used to neutralize surface charging during analysis.[12]

-

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

-

Acquire high-resolution spectra for the La 3d, C 1s, and O 1s regions with a lower pass energy to achieve better energy resolution.

-

Repeat the measurements at different points on the sample to ensure homogeneity.

-

-

Data Analysis:

-

The raw data is processed using appropriate software.

-

Charge correct the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.[9]

-

Perform peak fitting (deconvolution) on the high-resolution spectra to identify the different chemical states of each element. Use appropriate peak shapes (e.g., Gaussian-Lorentzian) and background subtraction (e.g., Shirley background).

-

Determine the atomic concentrations of the elements from the integrated peak areas and the respective relative sensitivity factors (RSFs).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material. This absorption corresponds to the excitation of electrons from lower to higher energy levels. For solid samples, this technique can provide information about the optical band gap, which is the minimum energy required to excite an electron from the valence band to the conduction band.

Lanthanum(III) has a [Xe] noble gas electron configuration with no 4f electrons, and therefore, its compounds are typically colorless and do not exhibit f-f electronic transitions in the visible range.[13] Any absorption observed for this compound in the UV-Vis spectrum is expected to arise from either ligand-to-metal charge transfer (LMCT) bands, primarily in the UV region, or from the electronic transitions within the oxalate ligand itself. The onset of strong absorption in the UV region can be used to estimate the optical band gap of the material.

The optical band gap (Eg) can be estimated from the UV-Vis absorption spectrum using a Tauc plot. The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap is given by the Tauc equation:

(αhν)n = A(hν - Eg)

-

Sample Preparation:

-

The this compound powder should be finely ground to ensure good particle size distribution and to enhance diffuse reflection.

-

The sample is typically diluted with a non-absorbing, highly reflective matrix like barium sulfate (B86663) (BaSO4) or polytetrafluoroethylene (PTFE) powder.[15][16] This is done to minimize specular reflection and ensure the validity of the Kubelka-Munk theory.[14] A typical dilution is 1-5% of the sample in the matrix.

-

The mixture is homogenized using a mortar and pestle.

-

The powder mixture is packed into a sample holder, and the surface is flattened.

-

-

Instrument Setup and Calibration:

-

The UV-Vis spectrophotometer must be equipped with a diffuse reflectance accessory, which typically includes an integrating sphere.[15]

-

The integrating sphere collects the diffusely reflected light from the sample surface over a wide range of angles.

-

A baseline spectrum is first collected using a reference standard (the pure diluent, e.g., BaSO4) packed in an identical sample holder. This baseline corrects for any absorption or scattering from the instrument and the reference material.

-

-

Data Acquisition:

-

The sample holder containing the this compound mixture is placed in the sample port of the integrating sphere.

-

The reflectance spectrum (R) is recorded over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

The measured reflectance spectrum is converted to the Kubelka-Munk function, F(R) = (1-R)2 / 2R.[14]

-

The photon energy (hν) is calculated from the wavelength (λ) using the equation hν (eV) = 1240 / λ (nm).

-

A Tauc plot is generated as described in the "Optical Band Gap Estimation" section to determine the band gap energy.

-

Theoretical Framework and Computational Insights

While experimental techniques provide valuable data on the electronic properties of this compound, a deeper, more fundamental understanding can be achieved through theoretical calculations. As of the writing of this guide, there is a notable absence of published first-principles computational studies, such as those using Density Functional Theory (DFT), specifically on the electronic structure of this compound. This section, therefore, outlines the methodology and the potential insights that such a study would yield.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT calculation for this compound would involve solving the Kohn-Sham equations for a model of its crystal structure to determine the ground-state electron density, from which various properties can be derived.

Key insights that could be gained from DFT calculations include:

-

Band Structure: A plot of the electronic energy levels in reciprocal space. This would reveal whether this compound has a direct or indirect band gap and provide the value of the electronic band gap.

-

Density of States (DOS): A plot of the number of available electronic states at each energy level. The total DOS provides a picture of the overall distribution of electronic states.

-

Projected Density of States (PDOS): This decomposes the total DOS into contributions from different atoms and orbitals (e.g., La 5d, O 2p, C 2p). PDOS is crucial for understanding the nature of chemical bonding, identifying which orbitals contribute to the valence and conduction bands, and quantifying the degree of orbital hybridization.

The results from such theoretical calculations would complement and help to interpret the experimental XPS and UV-Vis data, providing a complete picture of the electronic structure of this compound.

Summary of Electronic Structure Properties

Based on the available experimental data and general chemical principles, the key electronic structure properties of this compound are summarized below.

| Property | Description | Method of Determination |

| Lanthanum Oxidation State | La(III) | XPS |

| Core Electron Binding Energies | La 3d5/2: 834.5 - 835.0 eVC 1s (O-C=O): ~288.5 eVO 1s (C=O): ~531.5 eV | XPS |

| Valence Band | Primarily composed of occupied O 2p and C 2p orbitals from the oxalate ligand. | Inferred from XPS valence spectra and theoretical considerations. |

| Conduction Band | Primarily composed of unoccupied La 5d and 6s orbitals. | Inferred from theoretical considerations. |

| Optical Band Gap (Eg) | Expected to be a wide band gap insulator. Absorption is primarily in the UV region. | UV-Vis Diffuse Reflectance Spectroscopy (DRS) |

Conclusion and Future Outlook

This technical guide has consolidated the current understanding of the electronic structure of this compound based on available experimental data. XPS studies confirm the La(III) oxidation state and provide characteristic binding energies for the constituent elements. UV-Vis spectroscopy indicates that this compound is a wide-bandgap material with primary optical absorption in the ultraviolet region.

A significant opportunity for future research lies in the application of first-principles theoretical calculations, such as Density Functional Theory. Such studies would provide a more detailed and fundamental understanding of the band structure, density of states, and the nature of chemical bonding in this compound. This knowledge would be invaluable for researchers and scientists working to tailor the properties of lanthanum-based materials for advanced applications in catalysis, optics, and materials science.

References

- 1. Lanthanum | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding of binding energy calibration in XPS of lanthanum oxide by in situ treatment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxygen | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Common O 1s Values [xpsfitting.com]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. scispace.com [scispace.com]

- 14. mmrc.caltech.edu [mmrc.caltech.edu]

- 15. Basic Principles of UV-Visible Diffuse Reflectance Spectroscopy | Universal Lab Blog [universallab.org]

- 16. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Spectroscopic Properties of Lanthanum Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum oxalate (B1200264) (La₂(C₂O₄)₃), typically in its hydrated form (La₂(C₂O₄)₃·nH₂O), is a key inorganic compound with significant applications, particularly as a precursor in the synthesis of lanthanum-based materials such as oxides and catalysts. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and the characterization of final products. This guide provides a comprehensive overview of the spectroscopic characteristics of lanthanum oxalate, detailed experimental protocols for its analysis, and visual representations of key processes.

Spectroscopic Data

The spectroscopic signature of this compound is primarily defined by the vibrational modes of the oxalate anion and the water molecules of hydration, as well as electronic transitions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key vibrational bands are associated with the oxalate ligand and water molecules.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3410 | ν(O-H) stretching of water molecules | [1] |

| ~1630-1642 | νₐₛ(C=O) of oxalate and δ(H-O-H) of water | [1] |

| ~1380 | νₛ(C-O) of oxalate | [1] |

| ~1320 | νₛ(C-O) of oxalate | [1] |

| ~915 | δ(O-C-O) of oxalate | |

| ~794-796 | Lattice water vibrations / La-O stretching | [2] |

| ~500 | δ(O-C-O) and La-O stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the oxalate ion.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1480 | ν(C-O) symmetric stretching | [3] |

| ~920 | ν(C-C) stretching | [3] |

| ~500 | δ(O-C-O) bending and metal-oxygen stretching | [3] |

UV-Visible Spectroscopy

In its pure form, lanthanum(III) does not exhibit f-f electronic transitions in the UV-Visible range, as its 4f shell is empty. The observed absorption is primarily due to the oxalate ligand.

| Wavelength (nm) | Assignment | Reference |

| ~250 | Oxalate ligand absorption | [1] |

| ~280 | Maximum absorbance of this compound nanorods | [2] |

| ~300 | Lanthanum-related absorption in the UV region | [1] |

Luminescence Spectroscopy

Pure this compound is not luminescent in the visible range. However, it can serve as a host matrix for other luminescent lanthanide ions. When doped, characteristic emission lines of the dopant ion can be observed. For instance, terbium-doped lanthanum phosphate, derived from a similar precursor, exhibits strong green photoluminescence at 544 nm when excited at 270 nm.

Experimental Protocols

Synthesis of this compound Hydrate (B1144303)

This protocol describes a typical precipitation method for the synthesis of this compound hydrate.

Materials:

-

Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol (B145695) (optional, for washing)

Procedure:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of La(NO₃)₃·6H₂O in deionized water to create a solution (e.g., 0.1 M).

-

Dissolve a stoichiometric amount of H₂C₂O₄·2H₂O in deionized water to create a solution (e.g., 0.15 M, a slight excess is often used).

-

-

Precipitation:

-

Slowly add the lanthanum nitrate solution to the oxalic acid solution while stirring continuously. A white precipitate of this compound hydrate will form immediately.

-

-

Digestion:

-

Continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the precipitate to fully form and age.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by filtration (e.g., using a Büchner funnel) or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

-

An optional wash with ethanol can be performed to aid in drying.

-

-

Drying:

-

Dry the resulting white powder in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

FT-IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Sample preparation accessories (e.g., KBr press or ATR accessory)

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the dried this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Raman Spectroscopic Analysis

Instrumentation:

-

Raman spectrometer

-

Laser excitation source (e.g., 532 nm or 785 nm)

-

Microscope for sample focusing

Procedure:

-

Sample Preparation:

-